磺酰-Cy3 叠氮化物

描述

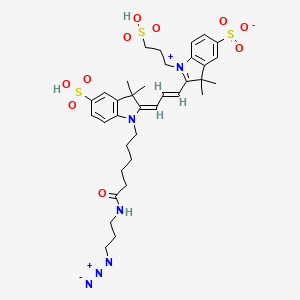

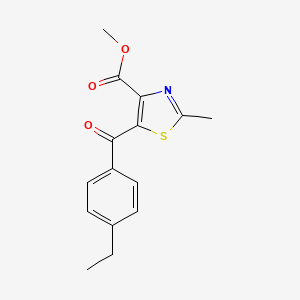

Sulfo-Cy3 azide is a useful research compound. Its molecular formula is C35H46N6O10S3 and its molecular weight is 807 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sulfo-Cy3 azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfo-Cy3 azide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

点击化学中的荧光标记

磺酰-Cy3 叠氮化物: 在点击化学中被广泛用于生物分子的荧光标记 . 该过程对于研究蛋白质、核酸和其他生物分子的相互作用和功能至关重要。 磺酰-Cy3 叠氮化物中的叠氮基团在铜(I)催化剂存在下与靶分子上的炔烃反应,形成稳定的三唑环并将荧光Cy3部分连接起来 .

单分子成像

由于其高荧光量子产率和光稳定性,磺酰-Cy3 叠氮化物是单分子成像技术的理想选择 . 研究人员使用这种化合物跟踪单个分子在细胞内的运动和定位,从而深入了解分子水平的细胞过程。

核酸研究

在核酸研究中,磺酰-Cy3 叠氮化物用于合成荧光标记的寡核苷酸 . 然后,这些标记的寡核苷酸被用于各种应用中,包括突变检测和DNA-蛋白质相互作用的研究。 Cy3的明亮和稳定的荧光允许对核酸进行灵敏的检测和定量。

药物发现

磺酰-Cy3 叠氮化物在合成用于药物发现的荧光探针中起着重要作用 . 这些探针可以与特定的生物分子结合,使研究人员能够筛选潜在的候选药物并研究各种化合物的作用机制。

细胞成像

该化合物用于细胞成像以可视化活细胞内蛋白质的分布和动力学 . 它的水溶性和减少的荧光猝灭使其特别适合在水性环境中进行染色,从而提高图像的清晰度和对比度。

环境分析

磺酰-Cy3 叠氮化物的荧光特性也被用于环境分析以检测和量化污染物 . 该化合物可以连接到特定的传感器,这些传感器在接触某些污染物时会发出荧光,从而提供一种快速而灵敏的环境监测方法。

作用机制

Sulfo-Cy3 azide, also known as 2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate, is a water-soluble fluorogenic dye that plays a significant role in biological research .

Target of Action

The primary targets of Sulfo-Cy3 azide are sensitive molecules such as proteins . It is used for labeling these molecules, enabling their detection and analysis in various biological systems .

Mode of Action

Sulfo-Cy3 azide operates through a process known as Click Chemistry . This is a type of chemical reaction that involves the binding of the azide group in the Sulfo-Cy3 azide to an alkyne group present in the target molecule . The result is a stable triazole linkage that is fluorescent, allowing for the visualization of the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by Sulfo-Cy3 azide depend on the specific target molecules being labeled. The general process involves the conjugation of the dye to the target molecule, which can then be visualized using fluorescence microscopy . This allows for the study of various biological processes in real-time, including protein expression, cellular structures, and biochemical reactions .

Pharmacokinetics

Its high water solubility suggests that it can be readily absorbed and distributed in aqueous biological systems . The dye’s photostability also ensures that it remains intact and fluorescent for extended periods, allowing for long-term imaging studies .

Result of Action

The primary result of Sulfo-Cy3 azide action is the fluorescent labeling of target molecules, enabling their visualization . This can provide valuable insights into various biological processes, including protein function, cellular structures, and biochemical reactions . The high brightness and photostability of the Sulfo-Cy3 fluorophore ensure clear and reliable imaging results .

Action Environment

The action of Sulfo-Cy3 azide is influenced by various environmental factors. Its water solubility allows it to function effectively in aqueous environments, such as cellular cytoplasm . Additionally, the dye’s photostability ensures that it remains fluorescent under various lighting conditions . Like all fluorophores, sulfo-cy3 azide’s fluorescence can be quenched by certain substances, so care must be taken to avoid these in the imaging environment .

属性

IUPAC Name |

2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46N6O10S3/c1-34(2)27-23-25(53(46,47)48)14-16-29(27)40(20-7-5-6-13-33(42)37-18-9-19-38-39-36)31(34)11-8-12-32-35(3,4)28-24-26(54(49,50)51)15-17-30(28)41(32)21-10-22-52(43,44)45/h8,11-12,14-17,23-24H,5-7,9-10,13,18-22H2,1-4H3,(H3-,37,42,43,44,45,46,47,48,49,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKVTWIEKGPCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N6O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415673.png)

![7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415676.png)

![ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate](/img/structure/B1415677.png)

![[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415682.png)

![6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile](/img/structure/B1415685.png)

![3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415690.png)

![2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415691.png)

![5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1415692.png)

![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415695.png)